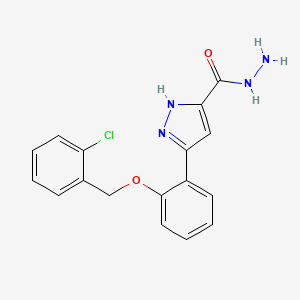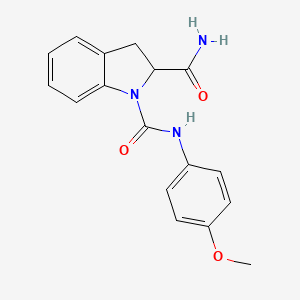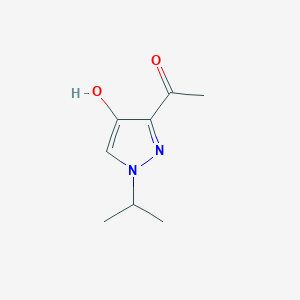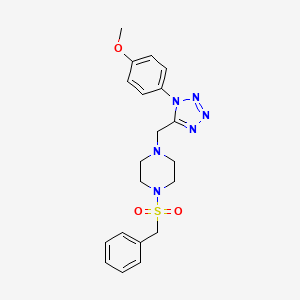![molecular formula C25H24FN3O3S B2360140 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide CAS No. 1252817-78-9](/img/no-structure.png)
2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a useful research compound. Its molecular formula is C25H24FN3O3S and its molecular weight is 465.54. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Drug Design and Development
The molecular structure of this compound indicates potential for drug design, particularly due to the presence of a thieno[3,2-d]pyrimidin moiety, which is often explored for its pharmacological properties. Its design could be tailored to target specific biological pathways or enzymes, such as topoisomerases, which are crucial for DNA replication and are a popular target for anticancer drugs .
Biological Studies and Enzyme Inhibition
The fluorobenzyl group in the compound could be significant in biological studies, especially in enzyme inhibition. Fluorine atoms are known to influence the bioactivity of molecules, and their inclusion in drug molecules can improve potency and selectivity. This compound could be studied for its inhibitory effects on various enzymes, potentially offering insights into new therapeutic approaches .
Computational Chemistry
The compound’s structure is suitable for computational studies to predict its behavior in biological systems or to model its interactions with other molecules. Computational methods like density functional theory could be employed to understand its reactivity and stability, which is essential for rational drug design .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-fluorobenzylamine with ethyl acetoacetate to form 3-(4-fluorobenzyl)-2,4-dioxothieno[3,2-d]pyrimidine-1(2H)-yl)ethyl acetate. This intermediate is then reacted with N-(4-phenylbutan-2-yl)acetamide to form the final product.", "Starting Materials": [ "4-fluorobenzylamine", "ethyl acetoacetate", "N-(4-phenylbutan-2-yl)acetamide" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzylamine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 3-(4-fluorobenzyl)-2,4-dioxothieno[3,2-d]pyrimidine-1(2H)-yl)ethyl acetate.", "Step 2: Hydrolysis of the ester group in the intermediate using an acid such as hydrochloric acid or sulfuric acid to form 3-(4-fluorobenzyl)-2,4-dioxothieno[3,2-d]pyrimidine-1(2H)-yl)acetic acid.", "Step 3: Coupling of the intermediate with N-(4-phenylbutan-2-yl)acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide." ] } | |
Número CAS |
1252817-78-9 |
Fórmula molecular |
C25H24FN3O3S |
Peso molecular |
465.54 |
Nombre IUPAC |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C25H24FN3O3S/c1-17(7-8-18-5-3-2-4-6-18)27-22(30)16-28-21-13-14-33-23(21)24(31)29(25(28)32)15-19-9-11-20(26)12-10-19/h2-6,9-14,17H,7-8,15-16H2,1H3,(H,27,30) |
Clave InChI |
GBMGOGGOFXMATO-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(4-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2360058.png)
![N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2360059.png)
![1-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2360060.png)
![4-chloro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2360063.png)
![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2360066.png)

![3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B2360069.png)

![2-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2360073.png)

![Methyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2360077.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2360079.png)